Einecs 287-456-6
Description
Nomenclature and Chemical Classification of C12-14 Alkyl Sulfates
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is Sulfuric acid, C12-14-alkyl (even numbered) esters, sodium salts. echemportal.orgerasm.org It is also commonly referred to by its CAS number, 85586-07-8. chemicalbook.comeuropa.eu Chemically, it is classified as an alkyl sulfate (B86663), a major class of anionic surfactants. heraproject.com These surfactants are organic sulfates, esters of sulfuric acid with fatty alcohols. wikidoc.org The "C12-14" designation indicates that the alkyl chains are a mix of lengths, primarily dodecyl (C12) and tetradecyl (C14) chains. researchgate.net This mixture arises from the manufacturing process, which often utilizes fatty alcohols derived from natural sources like coconut or palm kernel oil. cargohandbook.comatamanchemicals.com
The general chemical structure consists of a hydrocarbon tail (CH3(CH2)n-) where 'n' is typically 11 or 13, attached to a sulfate group (-OSO3-), with a sodium cation (Na+) as the counter-ion. cargohandbook.com
Historical Development and Academic Significance in Surfactant Chemistry
The development of synthetic detergents, including alkyl sulfates, was spurred by material shortages during World War I. chagrinvalleysoapandsalve.com The large-scale production of alkyl sulfates began in the 1930s. erasm.org The synthesis typically involves the sulfation of C12-14 fatty alcohols, which can be derived from either petroleum feedstocks or natural oils, followed by neutralization with sodium hydroxide (B78521). cargohandbook.comatamanchemicals.comgloballcadataaccess.org The use of sulfur trioxide or chlorosulfonic acid are common sulfating agents. cleaninginstitute.org
Academically, C12-14 alkyl sulfates, and more broadly, alkyl sulfates like sodium dodecyl sulfate (SDS), are among the most extensively studied surfactants. wikidoc.org Their ability to form micelles—aggregates of surfactant molecules dispersed in a liquid colloid—is a cornerstone of surfactant science. wikidoc.orgpcc.eu The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a fundamental property that influences the detergent and emulsifying capabilities of the surfactant. wikidoc.orgpcc.eu For sodium lauryl sulfate, a primary component of the C12-14 mixture, the CMC in pure water at 25°C is approximately 0.0082 M. wikidoc.org Research into their micellar behavior, phase transitions, and interactions with polymers and proteins has been crucial to advancing the understanding of colloidal and interfacial science.
Scope and Research Imperatives for C12-14 Alkyl Sulfates
Current research on C12-14 alkyl sulfates continues to explore their fundamental properties and expand their applications. A significant area of investigation is their interaction with other types of surfactants to create mixed-surfactant systems with synergistic properties. These systems can offer enhanced performance in various applications, from personal care products to industrial processes. njchm.com
Another key research focus is on the environmental fate and biodegradability of these surfactants. nih.govoup.com Studies have shown that alkyl sulfates are readily biodegradable, which is a significant advantage over some other classes of surfactants. ewg.org Ongoing research aims to further understand the biodegradation pathways and the environmental impact of their widespread use. nih.gov
Furthermore, the relationship between the alkyl chain length and the surfactant's properties is a subject of continuous study. The C12-14 chain length provides a balance of detergency and solubility. research-solution.com Research continues to refine the understanding of how slight variations in the chain length distribution can affect performance characteristics such as foaming, emulsification, and cleaning efficiency. enviro.wiki This knowledge is vital for tailoring surfactant properties for specific applications, including their use in complex formulations for personal care and cleaning products. europa.eupcc.eu
Structure
3D Structure
Properties
CAS No. |
85508-30-1 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
UTVSYBBRNINNRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Pathways and Industrial Production Methodologies of C12 14 Alkyl Sulfates
Raw Material Sourcing and Precursor Chemistry
The production of C12-14 alkyl sulfates hinges on the availability of C12-14 fatty alcohols. These crucial precursors can be derived from both renewable natural oils and fossil fuels, leading to two distinct supply chains.
A significant portion of global C12-14 alkyl sulfate (B86663) production relies on oleochemical feedstocks, primarily coconut oil and palm kernel oil. fosfa.org These tropical oils are favored due to their high concentration of lauric acid (C12) and myristic acid (C14). fosfa.orgwur.nl
The conversion process from raw oil to the required fatty alcohol precursor involves several key chemical transformations:
Hydrolysis or Transesterification: The triglyceride molecules in the oils are first broken down. In hydrolysis, water is used to split the triglycerides into glycerol (B35011) and free fatty acids. Alternatively, transesterification with an alcohol like methanol (B129727) produces fatty acid methyl esters (FAMEs) and glycerol. fosfa.orgresearchgate.net
Fractionation: The resulting mixture of fatty acids or methyl esters, which has a range of carbon chain lengths, is fractionated to isolate the desired C12-C14 cut. fosfa.org
Hydrogenation: The separated C12-C14 fatty acids or methyl esters are then catalytically reduced with hydrogen to form the corresponding fatty alcohols (lauryl/myristyl alcohol). fosfa.orglabsaco.com
The choice between coconut and palm kernel oil often depends on market price and availability. erasm.org
Table 1: Typical Fatty Acid Composition of Oleochemical Feedstocks
| Fatty Acid | Carbon Chain | Coconut Oil (%) | Palm Kernel Oil (%) |
|---|---|---|---|
| Lauric Acid | C12:0 | 45 - 52% | ~50% |
| Myristic Acid | C14:0 | 16 - 21% | ~15% |
| Palmitic Acid | C16:0 | 7 - 10% | ~9% |
| Oleic Acid | C18:1 | 5 - 8% | ~14% |
| Other | - | Balance | Balance |
Data compiled from multiple sources. wur.nl
The petrochemical route to C12-14 fatty alcohols provides an alternative to agricultural feedstocks. This pathway typically starts with ethylene, a fundamental building block of the petrochemical industry.
The key processes include:
Ethylene Oligomerization: Ethylene molecules are linked together to form linear alpha-olefins of varying chain lengths.
Hydroformylation (Oxo Process): The selected C12-C14 olefins are then reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst. erasm.org This reaction, known as the oxo process, adds a formyl group (CHO) and a hydrogen atom across the double bond, creating aldehydes. erasm.org
Hydrogenation: The resulting aldehydes are subsequently hydrogenated to produce the final C12-14 primary alcohols. erasm.org
These synthetic alcohols are chemically similar to their oleochemical counterparts and serve as direct precursors for the sulfation process. google.com
Chemical Reaction Mechanisms and Process Design for Sulfation
Once the C12-14 fatty alcohol precursor is obtained, the next critical step is sulfation, where a sulfate group is attached to the alcohol molecule. This is followed by neutralization to produce the final salt.
The sulfation of fatty alcohols is a highly exothermic reaction that requires careful control to prevent unwanted side reactions and product degradation. google.com The most common sulfating agents in industrial settings are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). labsaco.com
Sulfur Trioxide (SO₃) Sulfation: This is the predominant method used in modern, large-scale production. researchgate.netenviro.wiki Gaseous sulfur trioxide, diluted with dry air or nitrogen, is reacted with the liquid fatty alcohol in a continuous reactor, most commonly a falling film reactor. researchgate.netsurfactant.top This reactor design provides a high surface area for the reaction and efficient heat removal, which is crucial for controlling the temperature and obtaining a high-quality product. surfactant.top The reaction is rapid and converts the alcohol to an alkyl sulfuric acid. enviro.wiki Reaction: ROH + SO₃ → ROSO₃H
Chlorosulfonic Acid (ClSO₃H) Sulfation: This method can also be used to produce alkyl sulfuric acids. labsaco.comgoogle.com The reaction is typically carried out at low temperatures. A key drawback of this process is the formation of hydrogen chloride (HCl) as a byproduct, which is corrosive and must be removed and handled. researchgate.netgoogle.com Reaction: ROH + ClSO₃H → ROSO₃H + HCl
Due to the generation of corrosive HCl and the high efficiency of modern SO₃ reactors, sulfation with sulfur trioxide is generally the preferred industrial method. researchgate.netenviro.wiki
The alkyl sulfuric acid produced during the sulfation step is strong and unstable, prone to hydrolysis. enviro.wiki Therefore, it must be neutralized promptly to form the stable sulfate salt. researcher.life
The neutralization is carried out by reacting the acid with a base. For the production of sodium C12-14 alkyl sulfate, an aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is used. labsaco.com
Reaction with Sodium Hydroxide: ROSO₃H + NaOH → ROSO₃Na + H₂O
This neutralization reaction is also highly exothermic, releasing significant heat (approximately 40 kJ/mol). researcher.life The process requires efficient mixing and cooling to prevent localized overheating, which could degrade the product. researcher.life The final product is an aqueous paste or solution of the sodium C12-14 alkyl sulfate. researcher.life The concentration of the final product can be adjusted by controlling the amount of water used in the neutralization step. google.com
Technological Innovations and Process Scale-Up in C12-14 Alkyl Sulfate Manufacturing
The industrial production of C12-14 alkyl sulfates has evolved to prioritize efficiency, product quality, and safety. Key technological advancements focus on reactor design and process control.
Continuous Falling Film Reactors: The shift from batch processing to continuous sulfation using multi-tube falling film reactors has been a significant innovation. This technology allows for precise control of reaction temperature, residence time, and reactant ratios, leading to a consistently high-quality product with minimal byproducts. surfactant.top
Process Control and Automation: Modern manufacturing plants employ sophisticated automation and control systems. These systems monitor key parameters like temperature, flow rates, and pH in real-time, allowing for immediate adjustments to maintain optimal reaction conditions. This minimizes human error and enhances both safety and product consistency.
Wiped-Film Reactors for Neutralization: For the highly exothermic neutralization step, wiped-film or thin-film evaporators can be used as reactors. google.comgoogle.com In these devices, the reactants are spread as a thin film on a heated or cooled surface, which provides excellent heat transfer and mixing. This technology can produce a highly concentrated detergent salt slurry directly, sometimes eliminating the need for subsequent drying steps. google.com
Micro-reaction Systems: Research has explored the use of micro-reactors for sulfation processes. These systems offer extremely high surface-area-to-volume ratios, leading to superior heat and mass transfer. While scale-up for bulk chemical production remains a challenge, this technology holds promise for future manufacturing processes. surfactant.top
Table 2: Comparison of Sulfation Agents
| Sulfating Agent | Formula | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Sulfur Trioxide | SO₃ | High reaction rate, no inorganic salt byproduct, high-quality product. researchgate.net | Highly reactive and exothermic, requires specialized equipment (e.g., falling film reactor). researchgate.net |
Purity Considerations and Homologue Distribution Control in Production of C12-14 Alkyl Sulfates
The industrial production of C12-14 alkyl sulfates, identified by EINECS number 287-456-6, yields a product that is not a single, pure compound but rather a mixture of molecules with varying alkyl chain lengths. The control of purity and the distribution of these different chain lengths, or homologues, are critical aspects of the manufacturing process, as they significantly influence the final product's physical properties and performance characteristics as a surfactant.
Industrial-grade C12-14 alkyl sulfates are typically sold with a purity range of 30% to 95%. globallcadataaccess.org The final product is a mixture of isomeric and homologous substances. ugr.es The distribution of the C12 to C14 alkyl chains is a direct consequence of the fatty alcohol feedstock used in the sulfation process.
The raw materials for C12-14 alkyl sulfates are C12-14 fatty alcohols, which can be sourced from either oleochemical (plant-based, such as coconut or palm kernel oil) or petrochemical origins. erasm.orgpcc.eu The method of producing these alcohols plays a crucial role in the final homologue distribution of the alkyl sulfate product.
Oleochemical Sources: Alcohols derived from the hydrogenation of fatty acids or methyl esters from natural oils typically contain alkyl chains with an even number of carbon atoms. industrialchemicals.gov.au
Petrochemical Sources:
Ziegler Process: This process also produces linear alcohols with an even number of carbon atoms. industrialchemicals.gov.au
Oxo Process: This method involves the hydroformylation of olefins and can result in alcohols with both even and odd-numbered carbon chains, as well as a minor proportion of methyl-branched alcohols. erasm.orgindustrialchemicals.gov.au
The selection of the raw material and the manufacturing process for the precursor alcohol is therefore the primary method for controlling the homologue distribution in the final C12-14 alkyl sulfate product. This distribution is a key factor in determining the surfactant's properties, such as its solubility, foaming capacity, and detergency.
Below is an interactive data table summarizing the characteristics of the raw materials and their influence on the final product.
| Feedstock Origin | Alcohol Production Method | Typical Alkyl Chain Characteristics | Resulting C12-14 Alkyl Sulfate Homologue Distribution |
| Oleochemical (e.g., Palm Kernel Oil) | Hydrogenation | Linear, even-numbered carbon chains | Predominantly C12 and C14 linear chains |
| Petrochemical | Ziegler Process | Linear, even-numbered carbon chains | Predominantly C12 and C14 linear chains |
| Petrochemical | Oxo Process | Mostly linear with some branching; even and odd-numbered carbon chains | Mixture of C12, C13, and C14 chains; may contain some branched isomers |
The precise control over the ratio of C12 to C14 alcohols in the feedstock allows manufacturers to tailor the properties of the resulting surfactant mixture to meet the specific requirements of various applications, from household cleaning products to industrial processes. globallcadataaccess.org
Environmental Fate and Transport Dynamics of C12 14 Alkyl Sulfates
Sorption and Desorption Processes in Environmental Matrices
C12-14 alkyl sulfates exhibit a tendency to adsorb to activated sludge in wastewater treatment plants and to sediment particles in aquatic environments. This sorption is a rapid process, often reaching equilibrium within an hour. oup.com The extent of adsorption increases with the length of the alkyl chain, a reflection of the increased hydrophobicity of the molecule. oup.com
The nature of the solid matrix also plays a significant role. In sediments, the organic carbon content and the clay content are key determinants of sorption. At lower environmental concentrations, sorption to the clay fraction can be dominant, while at higher concentrations, hydrophobic interactions with organic matter become more significant. This adsorption to sludge is a key removal mechanism in wastewater treatment, with removal rates often exceeding 99%. heraproject.com
Table 2: Sorption and Desorption of Alkyl Sulfates in Agricultural Soil
| Alkyl Sulfate (B86663) | Sorbed Mass (%) | Desorbed Mass (% of Adsorbed) | Reference |
| AS-C12 | 35.1 | 56.8 | oup.com |
| AS-C14 | 67.2 | 13.8 | oup.com |
The mobility of C12-14 alkyl sulfates in soil is influenced by their sorption characteristics. Due to their anionic nature and tendency to sorb to soil particles, their mobility is generally considered to be low to moderate. The potential for leaching into groundwater is therefore reduced, particularly for the longer-chain homologues (C14) which exhibit stronger sorption. oup.com
However, in sandy soils with low organic matter content, the potential for leaching may be higher. The desorption process is also rapid, but a fraction of the sorbed alkyl sulfate may be resistant to desorption, indicating some degree of irreversible binding. oup.com The percentage of surfactant that is desorbed decreases as the hydrocarbon chain length increases. oup.com This suggests that while a portion of the applied surfactant may be mobile, a significant fraction is likely to be retained in the upper soil layers where it can undergo biodegradation.
Environmental Distribution and Predicted Environmental Concentrations in Surface Waters
Once released into wastewater, C12-14 alkyl sulfates are transported to wastewater treatment plants (WWTPs). The portion that is not completely removed in treatment is discharged into surface waters. Monitoring studies in European and North American waters have consistently detected alkyl sulfates, though typically at low concentrations.
In a review of various studies, predicted environmental concentrations (PECs) for alkyl sulfates in receiving surface waters were generally found to be below 5 µg/L, with a maximum reported value of 10.2 µg/L. canada.ca A comprehensive risk assessment by the HERA (Human & Environmental Risk Assessment) project provides detailed modeling and monitoring data. One Dutch study monitoring six well-run activated sludge treatment plants found an average total alkyl sulfate concentration in the effluent of 5.7 µg/L, with a maximum of 12 µg/L. heraproject.comresearchgate.net
To estimate the specific concentration of C14 alkyl sulfate, a conservative assumption is made that it constitutes about 36% of the total alkyl sulfate mixture. This would predict a C14 alkyl sulfate effluent concentration of approximately 4.3 µg/L based on the highest total concentration observed. heraproject.com More recent US monitoring data, when adjusted for European conditions, calculated a mean effluent concentration for the sum of C12, C14, and C16 homologues at 10.18 µg/L. researchgate.netresearchgate.net These measured and adjusted monitoring values are considered more realistic than standard model predictions, which can overestimate environmental concentrations by a significant margin. researchgate.netresearchgate.net
The table below summarizes predicted and measured concentrations of alkyl sulfates in WWTP effluent and surface waters from various studies.
| Substance/Mixture | Matrix | Concentration (µg/L) | Location/Study Type | Citation |
| Total Alkyl Sulfates | WWTP Effluent | 5.7 (average) | Netherlands Monitoring | heraproject.comresearchgate.net |
| Total Alkyl Sulfates | WWTP Effluent | 12 (maximum) | Netherlands Monitoring | heraproject.comresearchgate.net |
| C14 Alkyl Sulfate | WWTP Effluent | 4.3 (predicted) | HERA Assessment | heraproject.com |
| C12-15 Alkyl Sulfates | WWTP Effluent | 5.7 (average) | Netherlands Monitoring | heraproject.com |
| C14 Alkyl Sulfate | WWTP Effluent | 2.0 (average, calculated) | Netherlands Monitoring | heraproject.com |
| Total Alkyl Sulfates | WWTP Effluent | 14.4 (average) | Germany Monitoring | umweltbundesamt.de |
| Total Alkyl Sulfates | Surface Water | < 5.0 (typical) | OECD SIDS Summary | canada.ca |
| Total Alkyl Sulfates | Surface Water | 10.2 (maximum) | OECD SIDS Summary | canada.ca |
| ∑ C12, C14, C16 Alkyl Sulfates | WWTP Effluent | 10.18 (calculated for EU) | US Monitoring Data | researchgate.netresearchgate.net |
Efficacy of Removal in Wastewater Treatment Plants (WWTPs) and Associated Technologies
Alkyl sulfates, including the C12-14 range, are readily biodegradable, which is the primary mechanism for their removal in WWTPs. heraproject.comeuropa.euepa.gov The efficiency of removal is generally very high, particularly in modern activated sludge plants.
Research has consistently demonstrated high removal rates for anionic surfactants. Monitoring of German WWTPs showed an average removal rate for total Linear Alkylbenzene Sulfonates (LAS), a similar anionic surfactant, of 99.6%. umweltbundesamt.de For Alkyl Ethoxysulfates (AES), the removal rate was even higher, at over 99.9%. umweltbundesamt.de A study focusing specifically on alkyl sulfates in US activated sludge plants found an average removal rate of 98%. researchgate.net Trickling filter plants, an older technology, also show effective but slightly lower and more variable removal, with an average of 83% for alkyl sulfates. researchgate.netubc.ca
A study using a Continuous Activated Sludge (CAS) system to test C14/15 alkyl sulfates demonstrated a removal efficiency of 99.96%, although the test conditions were not fully representative of typical European WWTPs. heraproject.com The high degree of removal is attributed to rapid biodegradation. heraproject.com
Several technologies are employed in wastewater treatment that contribute to the removal of surfactants:
Activated Sludge Treatment: This is the most common and effective biological treatment. Microorganisms in the sludge biodegrade the organic compounds, including alkyl sulfates. researchgate.netrjeec.ro
Trickling Filters: This method involves trickling wastewater over a bed of media coated with microbial biofilms that break down the organic pollutants. researchgate.netubc.ca
Coagulation and Flocculation: This chemical process uses coagulants to destabilize charged surfactant particles, causing them to aggregate into larger flocs that can be settled out. It is particularly effective for anionic surfactants. utp.edu.myresearchgate.net
Advanced Oxidation Processes (AOPs): Technologies like UV/H₂O₂ are being explored as tertiary treatments. One study achieved over 94% removal of anionic surfactants from a WWTP effluent using this method. iwaponline.com
Adsorption: Materials like activated carbon or even low-cost adsorbents like rice husks can bind surfactants, removing them from the water. utp.edu.mytandfonline.com
The table below presents the removal efficiency of alkyl sulfates and related surfactants in different WWTP technologies.
| Surfactant Type | Treatment Technology | Removal Efficiency (%) | Source/Location | Citation |
| Alkyl Sulfates (AS) | Activated Sludge | 98 (average) | US Monitoring | researchgate.net |
| Alkyl Sulfates (AS) | Trickling Filter | 83 (average) | US Monitoring | researchgate.net |
| C14/15 Alkyl Sulfates | Continuous Activated Sludge | 99.96 | Lab Study | heraproject.com |
| Linear Alkylbenzene Sulfonates (LAS) | Conventional WWTP | 99.6 (average) | Germany Monitoring | umweltbundesamt.de |
| Alkyl Ethoxysulfates (AES) | Conventional WWTP | >99.9 (average) | Germany Monitoring | umweltbundesamt.de |
| Anionic Surfactants | UV/H₂O₂ (AOP) | 94.3 | Lab Study | iwaponline.com |
Mechanisms of Action and Interfacial Phenomena Exhibited by C12 14 Alkyl Sulfates
Surface Activity and Critical Micelle Concentration (CMC) Characteristics
C12-14 alkyl sulfates are highly effective at reducing the surface tension of water. cymitquimica.com This surface activity is a direct result of the surfactant molecules migrating to the air-water interface, where the hydrophobic tails orient away from the water and the hydrophilic heads remain in the water. This arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension.
A key parameter that characterizes the efficiency of a surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which the surfactant monomers in a solution begin to self-assemble into spherical structures called micelles. pcc.eu In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water. pcc.eu The formation of micelles is a dynamic equilibrium process.
The CMC is a critical factor as several physicochemical properties of the surfactant solution, such as surface tension, conductivity, and detergency, show a distinct change at this concentration. For instance, the surface tension of the solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. researchgate.net The CMC value is influenced by factors such as the length of the alkyl chain, with longer chains generally leading to lower CMCs. industrialchemicals.gov.au
Interactive Table:
Table 1: Physicochemical Properties of C12-14 Alkyl Sulfates| Property | Value |
|---|---|
| EINECS Number | 287-456-6 |
| CAS Number | 85586-07-8 surfactant.top |
| Appearance | White to slightly yellow crystals, flakes, or powder; also available as a liquid surfactant.top |
| Solubility | Soluble in water surfactant.top |
| Stability | Stable in alkaline, weak acid, and hard water surfactant.top |
Interfacial Tension Reduction and Wetting Capabilities in Diverse Media
The amphiphilic nature of C12-14 alkyl sulfates enables them to significantly reduce the interfacial tension between two immiscible liquids, such as oil and water. At the oil-water interface, the surfactant molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This creates a monomolecular layer that lowers the energy barrier between the two phases, facilitating their mixing.
This reduction in interfacial tension is fundamental to the wetting capabilities of C12-14 alkyl sulfates. Wetting is the process by which a liquid spreads over a solid surface. In many applications, it is desirable to wet a surface with an aqueous solution, but the surface may be hydrophobic. C12-14 alkyl sulfates, by lowering the surface tension of the water, allow it to spread more easily over such surfaces. This property is crucial in applications like detergents, where the cleaning solution needs to penetrate fabrics, and in agricultural formulations, where pesticides need to spread over the surface of leaves. cymitquimica.comontosight.ai
The effectiveness of C12-14 alkyl sulfates as wetting agents is also utilized in industrial processes such as textile treatment and leather processing. europa.eu
Emulsification and Solubilization Mechanisms in Disperse Systems
Emulsification is the process of dispersing one liquid in another immiscible liquid, forming an emulsion. C12-14 alkyl sulfates are excellent emulsifying agents. surfactant.top They facilitate the formation of stable emulsions by adsorbing at the oil-water interface and forming a protective barrier around the dispersed droplets. This barrier prevents the droplets from coalescing and the emulsion from breaking. The mechanism involves both a reduction in interfacial tension, which makes it easier to break up the dispersed phase into smaller droplets, and the creation of a repulsive electrostatic force between the droplets due to the anionic nature of the surfactant.
Solubilization is a related phenomenon where a substance that is insoluble in a particular solvent is dissolved in a solution containing a surfactant. In the case of C12-14 alkyl sulfates, the micelles formed above the CMC can encapsulate insoluble substances, such as oils and greases, within their hydrophobic cores. surfactant.top This effectively "dissolves" the insoluble material in the aqueous solution, a key principle behind the cleaning action of detergents. pcc.eu This mechanism is also employed in various industrial applications, including emulsion polymerization. surfactant.top
Foaming Properties and Foam Stabilization Principles
C12-14 alkyl sulfates are known for their excellent foaming properties, producing a rich and stable foam. surfactant.topdistripark.eu Foam consists of gas bubbles dispersed in a liquid. The formation of foam is facilitated by the reduction of surface tension, which allows for the creation of new surface area in the form of bubbles with less energy input.
Once the foam is generated, its stability is crucial for many applications. C12-14 alkyl sulfates contribute to foam stability through several mechanisms. The surfactant molecules adsorb at the air-water interface of the bubble, forming a film. This film has a certain elasticity, and it also creates a surface potential that results in electrostatic repulsion between adjacent bubbles, preventing them from coalescing. Furthermore, the presence of surfactant micelles in the bulk liquid can act as a reservoir, replenishing the surfactant film as it drains and thins, thereby prolonging the life of the foam. These foaming properties are highly valued in products such as shampoos, bath foams, and firefighting foams. pcc.eu
Interactive Table:
Table 2: Applications of C12-14 Alkyl Sulfates based on their Mechanisms of Action| Mechanism of Action | Application |
|---|---|
| Surface Tension Reduction | Detergents, Agricultural Sprays cymitquimica.com |
| Interfacial Tension Reduction | Emulsifiers, Wetting Agents surfactant.topontosight.ai |
| Emulsification | Personal Care Products, Industrial Cleaners epa.gov |
| Solubilization | Detergents, Emulsion Polymerization pcc.eusurfactant.top |
| Foaming | Shampoos, Firefighting Foams surfactant.toppcc.eu |
Applications in Advanced Chemical Systems and Materials Science Research
Role in Emulsion Polymerization: Synthesis and Control of Polymeric Materials
In the field of polymer chemistry, C12-14 alkyl sulfates are widely utilized as primary emulsifiers in emulsion polymerization. pcc.eu This process involves polymerizing a monomer or a mixture of monomers in an aqueous medium containing a surfactant and a water-soluble initiator. acs.org The surfactant is crucial for creating a stable emulsion of the water-insoluble monomer, enabling the formation of a polymer latex with controlled properties. acs.org These surfactants are compatible with a wide array of monomer systems, including acrylic, styrene-acrylic, vinyl acetate (B1210297), and ethylene-vinyl acetate (EVA). pcc.eu
The fundamental mechanism begins with the dispersion of monomer into droplets within the water phase, stabilized by the surfactant. acs.org The C12-14 alkyl sulfate (B86663) molecules arrange themselves at the monomer-water interface, reducing interfacial tension and preventing the droplets from coalescing. acs.org
The concentration and type of surfactant are critical variables that dictate the characteristics of the final polymer. C12-14 alkyl sulfates, such as the well-studied Sodium Dodecyl Sulfate (SDS), directly influence the emulsification of monomers and the subsequent regulation of polymer particle size. An increase in the concentration of SDS typically leads to a decrease in the average polymer particle size and a narrower particle size distribution. acs.org This is attributed to the formation of a greater number of micelles in the aqueous phase, which act as the primary sites for particle nucleation. acs.org
Research has demonstrated this relationship quantitatively. For instance, in the emulsion polymerization of polymethyl methacrylate (B99206) (PMMA), systematically increasing the SDS concentration from 0.0139% to 0.1391% resulted in a decrease in the average sphere diameter from 360 nm to 120 nm. mdpi.com Similarly, in the synthesis of a poly-(styrene-co-butyl-acrylate-co-methyl-methacrylate) hybrid latex, using SDS concentrations between 2.0 and 4.0 wt% yielded polymer particles with diameters in the range of 80 to 102 nm. researchgate.net The ability to control particle size is essential, as it directly impacts the physical properties of the final polymer material, such as film formation, gloss, and mechanical strength.
| SDS Concentration (%) | Average Diameter (nm) |
|---|---|
| 0.0139 | 360 |
| 0.0210 | 265 |
| 0.0279 | 245 |
| 0.0349 | 216 |
| 0.0418 | 178 |
| 0.0696 | 156 |
| 0.1391 | 120 |
Beyond particle formation, C12-14 alkyl sulfates are vital for ensuring the colloidal stability of the resulting polymer dispersion, commonly known as latex. acs.org The surfactant molecules adsorb onto the surface of the newly formed polymer particles, imparting a negative charge. This creates electrostatic repulsion between the particles, preventing them from agglomerating or coagulating, thus ensuring the long-term stability of the latex. pcc.eu
Utilization in Industrial Separation Processes: Flotation and Detergency Principles
The surface-active properties of C12-14 alkyl sulfates make them highly effective in industrial separation processes, notably in mineral flotation and as key components in detergents. surfactant.top
In flotation , these surfactants act as foaming or floating agents. surfactant.top The process separates valuable minerals from gangue based on differences in their surface hydrophobicity. The C12-14 alkyl sulfate lowers the surface tension of the water and generates a stable foam. Air bubbles are introduced into a slurry of the mineral ore, and the hydrophobic particles attach to the bubbles and rise to the surface, where they are collected in the froth. The good foaming properties and stability of C12-14 alkyl sulfates across a wide pH range make them well-suited for this application. surfactant.top
In detergency , the primary function is the removal of dirt, oils, and stains from surfaces. stppgroup.com C12-14 alkyl sulfates are powerful cleaning agents due to their excellent emulsifying and wetting abilities. surfactant.topenaspol.eu The principle of detergency involves several steps:
Wetting: The surfactant solution lowers the surface tension of water, allowing it to penetrate fabrics and wet surfaces more effectively.
Emulsification and Solubilization: The hydrophobic alkyl tail of the surfactant molecule adsorbs onto the oily soil, while the hydrophilic sulfate head remains in the water. Through agitation, the soil is lifted from the surface and broken down into smaller droplets that are dispersed and stabilized within micelles in the wash water, preventing redeposition. pcc.eu
C12-14 alkyl sulfates are particularly effective at removing particulate and oily stains and are used in a wide range of household and industrial cleaning products. njchm.com
Comparative Analysis of C12-14 Alkyl Sulfates with Other Anionic Surfactant Classes in Performance-Driven Applications
While C12-14 alkyl sulfates (AS) are highly effective, their performance is often compared with other classes of anionic surfactants, such as Alkyl Ether Sulfates (AES), Alpha Olefin Sulfonates (AOS), and Linear Alkylbenzene Sulfonates (LAS). The choice of surfactant depends on the specific requirements of the application, including cost, desired foaming properties, water hardness tolerance, and mildness.
Alkyl Ether Sulfates (AES or SLES): Derived from the ethoxylation of alkyl sulfates, SLES is generally considered milder and less irritating to the skin than its non-ethoxylated counterpart, SLS. niranchemical.com While both have strong cleansing capabilities, SLES often produces a more stable and creamy foam and exhibits better tolerance to hard water. pcc.euyeserchem.com This makes SLES a preferred choice in personal care products and some high-performance detergents where mildness is a key factor. niranchemical.comyeserchem.com
Alpha Olefin Sulfonates (AOS): AOS demonstrates excellent foaming and emulsifying properties and is also considered a gentler option than SLS. stppgroup.com It performs well in removing dirt and oils and is a popular choice in hand-washing detergents and personal care products where a rich lather is desired. stppgroup.com
Linear Alkylbenzene Sulfonates (LAS): LAS is a workhorse surfactant in the detergent industry due to its high detergency on particulate soil and cost-effectiveness. njchm.com However, its performance can be negatively impacted by hard water, and it is generally considered less effective in terms of foaming compared to alkyl sulfates. njchm.com
The following table provides a comparative overview of these surfactant classes:
| Property | C12-14 Alkyl Sulfates (AS/SLS) | Alkyl Ether Sulfates (AES/SLES) | Alpha Olefin Sulfonates (AOS) | Linear Alkylbenzene Sulfonates (LAS) |
|---|---|---|---|---|
| Cleansing Power | Excellent, powerful oil removal. niranchemical.com | Excellent, effective grease removal. yeserchem.com | Excellent, strong surfactant properties. stppgroup.com | Excellent, especially on particulate dirt. njchm.com |
| Foaming | Rich, dense foam. niranchemical.com | Softer, creamier, stable foam. niranchemical.comyeserchem.com | Excellent foaming and lather. stppgroup.com | Good foaming power. njchm.com |
| Hard Water Tolerance | Moderate, performance can be reduced. njchm.com | Good, better than AS. pcc.eu | Good. zhishangchem.com | Poor, performance significantly reduced. njchm.com |
| Mildness | Can be irritating to sensitive skin. niranchemical.com | Milder than AS, less irritating. niranchemical.comyeserchem.com | Gentler option than AS. stppgroup.com | Generally less mild than AES or AOS. |
| Primary Applications | Emulsion polymerization, detergents, industrial cleaners. surfactant.topniranchemical.com | Personal care (shampoos, body wash), dishwashing liquids. niranchemical.comyeserchem.com | Hand-washing detergents, personal care products. stppgroup.com | Laundry detergents (powder and liquid), industrial cleaners. njchm.com |
Analytical Methodologies for the Characterization and Quantification of C12 14 Alkyl Sulfates
Chromatographic Separation Techniques for Homologue Analysis and Purity Assessment
Chromatography is a cornerstone for the analysis of C12-14 alkyl sulfates, enabling the separation of individual homologues and the assessment of product purity. The non-volatile and polar nature of these surfactants dictates the choice of specific chromatographic approaches.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the direct analysis of alkyl sulfates. psu.eduscribd.com Given that alkyl sulfates lack a strong UV-absorbing chromophore, detection is often achieved using universal detectors like Evaporative Light Scattering Detectors (ELSD), Refractive Index Detectors (RID), or conductimetric detectors. foodengprog.orgwaters.com Coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. nih.govresearchgate.net
Reversed-phase HPLC is the most common separation mode. Using columns with hydrophobic stationary phases, such as C8 or C18, allows for the separation of alkyl sulfate (B86663) homologues based on the length of their carbon chain. waters.comresearchgate.netnih.gov Typically, longer alkyl chains result in longer retention times. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer containing a salt, such as ammonium (B1175870) acetate (B1210297), to improve peak shape and reproducibility. researchgate.net
Research has demonstrated the successful separation of C10, C11, C12, and C13 linear alkylbenzene sulfonate (LAS) homologues, a structurally similar class of anionic surfactants, with distinct retention times using HPLC with fluorescence detection. foodengprog.org For sodium lauryl sulfate (SLS), a C12 alkyl sulfate, analysis by HPLC-RID has shown high precision and accuracy. foodengprog.org
Table 1: HPLC Method Parameters for Anionic Surfactant Analysis
| Analyte | Column | Mobile Phase | Detector | Retention Time (min) | LOD (mg/L) | Recovery (%) |
|---|---|---|---|---|---|---|
| LAS C12 | C18 | Acetonitrile/Water | FLD | 7.47 | 0.09-0.56 | 98.75 |
| SLS C12 | C18 | Acetonitrile/Water | RID | 6.58 | 0.07 | 97.94 |
Source: Adapted from data on the analysis of dishwashing detergents. foodengprog.org
Gas Chromatography (GC) is a high-resolution separation technique, but it is not suitable for the direct analysis of non-volatile salts like alkyl sulfates. researchgate.netunlv.edu Therefore, a chemical derivatization step is necessary. This typically involves the acid-catalyzed hydrolysis of the sulfate ester bond to yield the corresponding C12 and C14 fatty alcohols. researchgate.netgerli.com These alcohols are then converted into more volatile derivatives, commonly through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make them amenable to GC analysis. researchgate.netgerli.com
The derivatized alcohols are then separated on a capillary GC column and detected, most commonly by a Flame Ionization Detector (FID). researchgate.net This approach allows for the determination of the alkyl chain length distribution in the original surfactant mixture. One study on C12-alkyl sulfate in environmental samples used a C14-alkyl sulfate as an internal standard to normalize for sample recovery variability, achieving an average recovery of 91%. beamreach.org
Table 2: GC Analysis Performance for C12-Alkyl Sulfate
| Parameter | Method | Finding |
|---|---|---|
| Analytical Method | Hydrolysis and derivatization followed by GC-FID | Used for in-stream concentration analysis. |
| Internal Standard | C14-Alkyl Sulfate (C14-AS) | To normalize for sample-to-sample recovery variability. |
| Average Recovery | 91% (± 29%) | Recovery of the C14-AS internal standard over an 8-week study. |
Source: Findings from an environmental toxicology study. beamreach.org
Spectroscopic Identification and Structural Elucidation Methods
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of alkyl sulfates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural characterization without the need for sample derivatization. acs.org Both ¹H and ¹³C NMR provide detailed information about the alkyl chain and the position of the sulfate group.
¹³C NMR is particularly useful for identifying and quantifying the different homologues in a mixture. acs.org The carbon atoms along the alkyl chain give distinct signals, with chemical shifts that can be used for assignment. For example, the terminal methyl carbon provides a clear signal for quantification. Studies have successfully used ¹³C NMR to analyze mixtures of C12 to C16 alkyl sulfates, with the terminal methyl carbons of each homologue being sufficiently resolved for quantification. acs.org
¹H NMR studies can reveal information about the dynamics of surfactant molecules within micelles and their interactions with other molecules. rsc.orgosti.gov Deuterium (²H) NMR has been used on specifically deuterated sodium dodecyl sulphate (SDS) to investigate molecular order and motion within the micellar structure. rsc.org
Table 3: Representative ¹³C NMR Chemical Shifts for Sodium Dodecyl Sulfate (C12)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (α-CH₂) | 66.5 |
| C2 (β-CH₂) | 26.1 |
| C3-C9 | 29-30 |
| C10 | 32.3 |
| C11 | 23.0 |
| C12 (Terminal CH₃) | 14.3 |
Source: Adapted from reference data on alkyl sulfate analysis. acs.org
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the components in a surfactant mixture, providing a "molecular fingerprint." It is most powerfully applied when coupled with a separation technique like HPLC (LC-MS). sci-hub.senih.gov
For alkyl sulfates, Electrospray Ionization (ESI) is the preferred ionization method, typically operated in negative ion mode (ESI-) to detect the anionic surfactant molecules. nih.govsci-hub.senih.gov The resulting mass spectrum shows a series of peaks corresponding to the deprotonated molecules [M-Na]⁻ of the different alkyl sulfate homologues. For instance, in a C12-14 alkyl sulfate mixture, prominent peaks corresponding to the C12 homologue (m/z 265) and the C14 homologue (m/z 293) would be expected. sci-hub.seshimadzu.com
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ions and analyzing the resulting product ions. This technique has been successfully used to identify and characterize C12 and C14 alkyl ether sulfates in commercial cleaning products. sci-hub.senih.gov
Table 4: Expected Negative Ions in Mass Spectrometry of C12-14 Alkyl Sulfates
| Compound | Molecular Formula of Anion | Expected m/z [M-Na]⁻ |
|---|---|---|
| Sodium Dodecyl Sulfate (C12) | C₁₂H₂₅SO₄⁻ | 265 |
| Sodium Tetradecyl Sulfate (C14) | C₁₄H₂₉SO₄⁻ | 293 |
Source: Based on common MS analysis of alkyl sulfates. sci-hub.seshimadzu.com
Emerging Analytical Techniques for In Situ Monitoring and Real-Time Analysis
There is a growing demand for analytical techniques that can provide on-site and real-time monitoring of chemical compounds in various environments. abb.combiolinscientific.com Such methods offer significant advantages over traditional laboratory-based analyses, including faster response times and reduced sample handling.
For surfactant analysis, several emerging techniques are being explored. Portable devices, including handheld FTIR and electrochemical sensors, are gaining traction for real-time testing in production lines and for field applications. alwsci.com These tools can provide rapid and accurate analysis without the need for extensive laboratory infrastructure. alwsci.com
One novel approach for the in situ quantification of anionic surfactants like linear alkylbenzene sulfonate (LAS) involves a digital image-based (DIB) method using a smartphone. rsc.org This technique, based on the colorimetric reaction with methylene (B1212753) blue, allows for real-time monitoring of surfactant concentrations in aquatic environments. rsc.org The method has demonstrated high precision and accuracy, with a limit of detection of 6.0 μg L−1. rsc.org
Another promising technology for real-time analysis is Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). biolinscientific.combiolinchina.com This surface-sensitive technique can monitor the adsorption and interaction of surfactants on various surfaces in real-time, providing valuable information on the kinetics and stability of these interactions at the nanoscale. biolinscientific.combiolinchina.com
Furthermore, advancements in sensor technology, such as UV-based sensors, enable continuous, real-time measurement of surfactants in water and wastewater. abb.com These sensors can be configured with alarms for high and low set points, providing an early warning system for changes in water quality. abb.com The integration of artificial intelligence and data analytics with these techniques is also enhancing the ability to process large datasets and optimize monitoring workflows. alwsci.com
Regulatory Science and Policy Implications for C12 14 Alkyl Sulfates
Integration within International Chemical Inventories (e.g., EINECS, EC Inventory)
The inclusion of a substance on a national or regional chemical inventory is the foundational step for its legal commercialization. For Einecs 287-456-6, its identifiers are crucial for tracking its regulatory status across jurisdictions. The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list all substances on the market in the European Community between January 1, 1971, and September 18, 1981. The number 287-456-6 confirms its status as an "existing substance" within Europe, exempting it from the pre-market notification requirements that applied to "new" substances under previous directives.
Today, the EINECS list has been integrated into the broader EC Inventory, which also includes the European List of Notified Chemical Substances (ELINCS) and the "No-Longer Polymers" (NLP) list. This consolidated inventory serves as the primary reference for substance identity under the REACH regulation.
Beyond Europe, this substance and its components are listed on numerous other international inventories, which is a prerequisite for market access. The consistent identification across these lists facilitates international trade and regulatory cooperation.
Table 1: International Inventory Status for this compound
This interactive table summarizes the listing of Sulfuric acid, mono-C12-14-alkyl esters, sodium salts, on key global chemical inventories.
| Jurisdiction | Inventory Name | Inventory Acronym | Status / Identifier |
| European Union | European Community Inventory | EC Inventory | Listed (287-456-6) |
| United States | Toxic Substances Control Act Inventory | TSCA | Listed (Active) |
| Canada | Domestic Substances List | DSL | Listed |
| Australia | Australian Inventory of Industrial Chemicals | AIIC | Listed |
| China | Inventory of Existing Chemical Substances in China | IECSC | Listed |
| Japan | Inventory of Existing and New Chemical Substances | ENCS | Listed (2-1679) |
| South Korea | Korea Existing Chemicals List | KECI | Listed (KE-32483) |
| Philippines | Philippine Inventory of Chemicals and Chemical Substances | PICCS | Listed |
Regulatory Frameworks for Substance Registration and Evaluation (e.g., REACH, TSCA)
As a high-production-volume chemical, this compound is subject to comprehensive registration and evaluation requirements under major regulatory frameworks like REACH in the European Union and TSCA in the United States.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under REACH (EC 1907/2006), manufacturers or importers of this substance at quantities exceeding one tonne per year must submit a registration dossier to the European Chemicals Agency (ECHA). Given its widespread use in consumer and industrial products, it falls into the highest tonnage band (>1000 tonnes/year), triggering the most extensive data requirements.
Key aspects of its REACH regulation include:
Joint Submission: Companies manufacturing or importing the same substance form a Substance Information Exchange Forum (SIEF) to prepare a single, joint registration dossier. This prevents duplicative testing and ensures consistency in the submitted data.
Chemical Safety Report (CSR): For substances produced in quantities over 10 tonnes per year, a CSR is mandatory. This report documents the chemical safety assessment, including hazard assessment and an exposure assessment covering the entire lifecycle of the substance.
Evaluation: The registration dossier is subject to evaluation by ECHA, which includes compliance checks (to ensure the dossier meets legal requirements) and substance evaluation (if there are grounds for considering that the substance constitutes a risk to human health or the environment).
TSCA (Toxic Substances Control Act): In the United States, the substance is listed on the TSCA Inventory. The Frank R. Lautenberg Chemical Safety for the 21st Century Act, which amended TSCA in 2016, established a new, risk-based safety standard.
Prioritization and Risk Evaluation: The U.S. Environmental Protection Agency (EPA) is mandated to systematically prioritize existing chemicals for risk evaluation. Anionic surfactants, including the alkyl sulfate (B86663) category, are subject to this process. If designated as a high-priority substance, a comprehensive risk evaluation is initiated to determine whether the chemical presents an unreasonable risk under its conditions of use.
Data Reporting: The TSCA Chemical Data Reporting (CDR) rule requires manufacturers and importers to provide the EPA with information on the production volumes, manufacturing sites, and processing and use of chemicals on the TSCA Inventory.
Standardized Testing Protocols and Data Requirements for Environmental Assessment
Regulatory frameworks mandate a specific set of data for environmental risk assessment, generated using internationally harmonized testing protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). For a surfactant like this compound, the key endpoints focus on its environmental fate (what happens to it in the environment) and ecotoxicity (its effects on environmental organisms).
The required data package typically includes:
Physicochemical Properties: Data on water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow) are fundamental for predicting environmental distribution.
Environmental Fate:
Biodegradation: As a substance often released to wastewater, its biodegradability is a critical parameter. Studies following OECD 301 (Ready Biodegradability) or OECD 302 (Inherent Biodegradability) are required.
Hydrolysis: OECD TG 111 determines the rate of abiotic degradation in water.
Adsorption/Desorption: OECD TG 106 is used to understand the substance's tendency to bind to soil and sediment, which influences its bioavailability and transport.
Ecotoxicity: A base set of ecotoxicity data is required to characterize the hazard to aquatic ecosystems.
Aquatic Invertebrates: Acute toxicity testing on species like Daphnia magna (OECD TG 202).
Fish: Acute toxicity testing on species like rainbow trout or zebrafish (OECD TG 203).
Algae/Aquatic Plants: Growth inhibition tests on freshwater algae or cyanobacteria (OECD TG 201).
Table 2: Key OECD Test Guidelines for Environmental Assessment of Alkyl Sulfates
This table outlines the standardized test protocols required by regulatory bodies like ECHA for the environmental assessment of substances such as this compound.
| Assessment Area | Parameter | OECD Test Guideline (TG) | Purpose |
| Physicochemical | Water Solubility | OECD 105 | Determines concentration in aqueous phase. |
| Physicochemical | Partition Coefficient (n-octanol/water) | OECD 107 / 117 | Predicts bioaccumulation potential and partitioning. |
| Environmental Fate | Ready Biodegradability | OECD 301 Series | Assesses potential for rapid and ultimate removal in the environment. |
| Environmental Fate | Adsorption / Desorption | OECD 106 | Measures binding affinity to soil/sludge/sediment. |
| Ecotoxicity | Acute Fish Toxicity | OECD 203 | Determines short-term effects on fish. |
| Ecotoxicity | Acute Invertebrate Toxicity | OECD 202 | Determines short-term effects on aquatic invertebrates (Daphnia). |
| Ecotoxicity | Algal Growth Inhibition | OECD 201 | Determines effects on primary producers (algae). |
Influence of Chemical Grouping and Read-Across Approaches in Regulatory Science
The assessment of this compound is a prime example of the application of chemical grouping and read-across approaches. These strategies are strongly promoted by regulatory agencies like ECHA and the EPA to fulfill data requirements while minimizing animal testing and resource expenditure, in line with the 3Rs principles (Replacement, Reduction, Refinement).
Chemical Category Approach: C12-14 alkyl sulfates belong to the broader category of linear alkyl sulfates. This category includes a homologous series of substances that differ only by the length of their alkyl chain (e.g., C10, C12, C14, C16). They share a common functional group (the sulfate ester) and are expected to have a similar mechanism of action and environmental fate profile.
Read-Across Hypothesis: For this category, a read-across hypothesis can be formulated. This scientific justification posits that data from well-studied members of the group can be used to predict the properties of less-studied members. For this compound, data from the individual constituents, sodium dodecyl sulfate (C12) and sodium tetradecyl sulfate (C14), are used. These two substances "bracket" the properties of the C12-14 mixture.
Predictable Trends: Physicochemical properties, environmental fate, and ecotoxicity often show predictable, monotonic trends with increasing alkyl chain length. For example, as the carbon chain length increases, water solubility generally decreases while the partition coefficient (Log Kow) and sorption to organic matter increase. Ecotoxicity may also vary in a predictable manner. By characterizing these trends, regulators can confidently interpolate or extrapolate to fill data gaps for the C12-14 mixture without direct testing.
The use of this approach requires a robust scientific justification, demonstrating the similarity of the source and target substances in terms of structure, physicochemical properties, and biological activity. This method is central to the efficient and ethical regulation of UVCB substances and chemical families.
Referenced Compound Names
| Common Name / Group | Systematic Name | Key Identifiers |
| C12-14 Alkyl Sulfates, Sodium Salts | Sulfuric acid, mono-C12-14-alkyl esters, sodium salts | EINECS: 287-456-6CAS: 85586-07-8 |
| Sodium Dodecyl Sulfate (SDS) | Sulfuric acid, monododecyl ester, sodium salt | EINECS: 205-788-1CAS: 151-21-3 |
| Sodium Tetradecyl Sulfate | Sulfuric acid, monotetradecyl ester, sodium salt | EINECS: 214-555-8CAS: 1191-50-0 |
Future Research Directions and Sustainable Chemistry Initiatives for C12 14 Alkyl Sulfates
Development of Novel Synthetic Routes with Reduced Environmental Footprint and Enhanced Atom Economy
The conventional synthesis of C12-14 alkyl sulfates involves the sulfation of fatty alcohols with potent agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization. While effective, these routes often require significant energy inputs and utilize hazardous materials. Future research is intensely focused on developing greener, more efficient synthetic alternatives.
A primary research avenue is the application of biocatalysis , using enzymes such as sulfotransferases. These enzymes can catalyze the transfer of a sulfo group to the terminal hydroxyl group of the C12-14 fatty alcohols under mild, aqueous conditions (neutral pH, ambient temperature). This approach drastically reduces the energy demand and eliminates the need for corrosive sulfating agents. The main challenge lies in the cost and stability of the enzyme and the regeneration of the sulfo group donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Ongoing research aims to develop immobilized enzyme systems and efficient, cell-free cofactor regeneration cycles to make biocatalytic sulfation economically viable on an industrial scale.
Another key area is the exploration of alternative, less hazardous sulfating agents . Sulfamic acid, a stable, solid compound, is a promising candidate that can sulfate (B86663) alcohols at moderately elevated temperatures without producing corrosive byproducts like HCl (as seen with chlorosulfonic acid). This improves process safety and simplifies reactor design. Furthermore, research into using deep eutectic solvents (DES) or specific ionic liquids as both the solvent and catalyst for sulfation presents a novel pathway to intensify the process under milder conditions.
Enhancing atom economy is a central tenet of this research. The reaction of a fatty alcohol (ROH) with sulfur trioxide (SO₃) followed by neutralization with sodium hydroxide (B78521) (NaOH) is theoretically 100% atom-economical. However, the use of chlorosulfonic acid (ClSO₃H) generates an equimolar amount of hydrogen chloride (HCl) as a byproduct, significantly lowering the atom economy. The development of direct catalytic sulfation methods that avoid stoichiometric byproducts is a critical goal.
| Parameter | Conventional Route (e.g., SO₃) | Alternative Route (Sulfamic Acid) | Biocatalytic Route (Sulfotransferase) |
|---|---|---|---|
| Sulfating Agent | Sulfur trioxide (SO₃) | Sulfamic acid (H₃NSO₃) | Enzyme + Sulfo donor (PAPS) |
| Reaction Conditions | High reactivity, requires cooling | Moderate temperature (80-120°C) | Ambient temperature, neutral pH |
| Key Byproducts | None (theoretically) | Ammonium (B1175870) bisulfate (if excess) | Spent cofactor (PAP) |
| Environmental Footprint | High energy, hazardous reagent | Lower hazard, moderate energy | Low energy, biodegradable components |
| Primary Research Focus | Process optimization, safety | Catalyst development, yield improvement | Enzyme immobilization, cofactor recycling |
Engineering of Alkyl Sulfate Derivatives with Tailored Environmental Degradation Profiles
While linear alkyl sulfates are known for their ready biodegradability under aerobic conditions, their persistence can increase in anaerobic environments. Future research is directed at engineering novel molecular structures that allow for more predictable and controllable degradation pathways, catering to specific environmental compartments or application requirements.
One promising strategy involves the introduction of hydrolytically cleavable linkages within the alkyl chain. By synthesizing C12-14 alcohols containing an ester group (e.g., from the esterification of a hydroxy acid with a fatty alcohol) prior to sulfation, a "weak link" is built into the surfactant's backbone. This ester bond can be cleaved by common environmental esterase enzymes or simple chemical hydrolysis, breaking the molecule into two smaller, more rapidly biodegradable fragments. This approach can significantly accelerate the primary degradation step, reducing the potential for persistence.
Another area of investigation is the synthesis of branched or substituted alkyl sulfates . Strategic placement of a methyl group or other small substituent along the alkyl chain can influence the metabolic pathways used by microorganisms. While extensive branching typically hinders biodegradation (as it disrupts the common β-oxidation pathway), carefully designed, minimal branching could potentially direct enzymatic attack to specific points or alter the physicochemical properties (like the critical micelle concentration) to modulate environmental behavior. The goal is to create a portfolio of surfactants whose degradation rates are tailored—some for rapid removal and others with controlled persistence for applications like slow-release formulations.
| Derivative Type | Structural Modification | Targeted Degradation Mechanism | Expected Environmental Profile |
|---|---|---|---|
| Ester-Linked Alkyl Sulfate | Insertion of -COO- group in alkyl chain | Chemical and enzymatic hydrolysis at ester bond | Accelerated primary biodegradation |
| Amide-Linked Alkyl Sulfate | Insertion of -CONH- group in alkyl chain | Enzymatic cleavage by amidases | Controlled, potentially slower degradation |
| Mid-Chain Branched Alkyl Sulfate | Single methyl or ethyl group near chain center | Altered β-oxidation pathway | Modified degradation rate (faster or slower) |
| Glycerol-Ether Linked Sulfate | Use of a glycerol (B35011) bridge in the chain | Enhanced water solubility, multiple cleavage points | Potentially faster and more complete degradation |
Exploration of Advanced Applications in Sustainable Technologies and Green Chemistry
The unique interfacial properties of C12-14 alkyl sulfates make them candidates for a range of advanced, sustainable technologies beyond conventional cleaning. Research is focused on leveraging these properties in green chemistry and environmental remediation.
In micellar catalysis , these surfactants can form nanoscopic reactors (micelles) in aqueous solutions. The hydrophobic core of the micelles can solubilize non-polar organic reactants, increasing their local concentration and facilitating reactions that would otherwise require volatile organic solvents (VOCs). Future work aims to design C12-14 alkyl sulfate derivatives that create more specialized catalytic environments, potentially incorporating functional groups that actively participate in the reaction mechanism, thereby enhancing reaction rates and selectivity.
Another significant application is in environmental remediation . C12-14 alkyl sulfates can be used in Surfactant-Enhanced Aquifer Remediation (SEAR) to mobilize and extract non-aqueous phase liquids (NAPLs), such as chlorinated solvents or petroleum hydrocarbons, from contaminated soil and groundwater. Research is optimizing surfactant formulations (often in combination with other surfactants or polymers) to maximize solubilization efficiency for specific pollutants like polycyclic aromatic hydrocarbons (PAHs) while minimizing any potential ecotoxicity of the surfactant itself. The use of the engineered, rapidly biodegradable derivatives discussed in section 8.2 is particularly relevant here.
| Application Area | Mechanism of Action | Key Research Objective |
|---|---|---|
| Micellar Catalysis | Forms nano-reactors in water, solubilizing non-polar reactants | Design of functionalized derivatives for enhanced catalytic activity and selectivity |
| Enhanced Oil Recovery (EOR) | Reduces interfacial tension between oil and water in reservoirs | Develop robust formulations for high-temperature, high-salinity conditions |
| Bioremediation (SEAR) | Increases bioavailability of hydrophobic pollutants to microorganisms | Optimize concentration for efficacy vs. microbial toxicity; use readily biodegradable variants |
| Green Formulations | Acts as an emulsifier or dispersant for bio-based materials | Ensure compatibility and stability with renewable ingredients (e.g., plant extracts, biopolymers) |
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Refinements for Environmental Behavior Prediction
Predicting the environmental fate and effects of chemicals through computational modeling is a cornerstone of modern green chemistry, reducing reliance on costly and ethically contentious animal testing. For C12-14 alkyl sulfates, significant research is underway to refine Quantitative Structure-Activity Relationship (QSAR) models.
A major challenge for Einecs 287-456-6 is that it is a mixture . Traditional QSAR models are built for single, pure compounds. Advanced research focuses on developing models that can accurately predict the properties of the mixture based on its composition (the C12:C14 ratio and potential impurities). This involves component-based approaches and the development of "pseudo-descriptors" that represent the mixture as a whole.
Furthermore, researchers are moving beyond generic molecular descriptors (e.g., logP, molecular weight) to develop mechanism-specific descriptors . For predicting biodegradability, this includes descriptors that quantify the accessibility of the sulfate ester group to enzymatic attack or the energetic favorability of the step-wise β-oxidation of the alkyl chain. For aquatic toxicity, descriptors related to membrane interaction energies are being developed.
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing QSAR. Algorithms like random forests, support vector machines, and deep neural networks can capture highly complex, non-linear relationships between molecular structure and environmental properties. These ML models, trained on large datasets of experimental results, are expected to provide significantly more accurate predictions for endpoints like biodegradation rates, bioaccumulation potential, and aquatic toxicity (LC50) for both existing and novel alkyl sulfate derivatives.
| Predicted Endpoint | Key Molecular Descriptors | Advanced Modeling Technique | Specific Research Goal |
|---|---|---|---|
| Biodegradation Rate | Chain length, branching index, ester bond accessibility | Machine Learning (Random Forest) | Accurately predict half-life in aerobic and anaerobic conditions |
| Aquatic Toxicity (LC50) | LogP, critical micelle concentration (CMC), membrane interaction energy | Component-Based Mixture Modeling | Predict toxicity of the C12-C14 mixture, not just individual components |
| Bioaccumulation Factor | Molecular volume, cross-sectional area, LogP | Deep Neural Networks (DNN) | Model non-linear bioaccumulation behavior in different trophic levels |
| Interfacial Tension | Polar surface area, head group charge density, chain conformation | Molecular Dynamics (MD) Simulation | Predict performance in applications like EOR and remediation |
Q & A
What are the critical physicochemical properties of Einecs 287-456-6, and how do they influence experimental design in toxicity studies?
Basic Research Question
To design robust toxicity studies, researchers must first identify key properties such as solubility, stability under experimental conditions (e.g., pH, temperature), and reactivity with solvents or biological matrices. For example, if the compound is hydrophobic, dispersion methods (e.g., using surfactants or carriers) must be optimized to ensure uniform exposure in cell cultures or animal models. Stability studies under varying storage conditions (e.g., light, oxygen) are essential to prevent degradation artifacts. Methodologically, use techniques like HPLC-UV or LC-MS to quantify degradation products and validate experimental conditions .
How can researchers formulate hypothesis-driven research questions to investigate the molecular mechanisms of this compound?
Basic Research Question
A hypothesis should stem from gaps in existing literature. For instance, if prior studies suggest oxidative stress as a toxicity pathway, a hypothesis could be: "this compound induces mitochondrial dysfunction via ROS generation in hepatic cells." Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. Incorporate pilot studies to test assay feasibility (e.g., ROS detection via fluorescent probes) and ensure alignment with ethical guidelines for in vitro/in vivo models .
What advanced methodologies are recommended to resolve contradictions in dose-response relationships observed across studies on this compound?
Advanced Research Question
Contradictory dose-response data may arise from differences in model systems (e.g., cell lines vs. primary cells) or exposure durations. Employ meta-analysis techniques to harmonize datasets, adjusting for variables like bioavailability or metabolic activation. Bayesian statistical models can quantify uncertainty and identify confounding factors. For mechanistic clarity, integrate multi-omics approaches (e.g., transcriptomics and metabolomics) to map pathways affected at varying doses .
How should researchers optimize experimental protocols to minimize batch-to-batch variability in synthesizing this compound?
Advanced Research Question
Batch variability can stem from impurities or inconsistent reaction conditions. Implement Quality-by-Design (QbD) principles, using Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst concentration). Characterize batches via NMR, FTIR, and mass spectrometry to verify purity. Document synthesis protocols in detail, including raw material sources and purification steps, to enhance reproducibility .
What strategies are effective for validating the specificity of analytical methods used to quantify this compound in complex biological matrices?
Advanced Research Question
Matrix effects (e.g., ion suppression in LC-MS) can compromise accuracy. Use matrix-matched calibration curves and isotope-labeled internal standards to correct for recovery variations. Conduct cross-validation with orthogonal methods (e.g., comparing ELISA results with LC-MS/MS data). Assess limits of detection (LOD) and quantification (LOQ) under realistic experimental conditions, and report inter-day/intra-day precision metrics .
How can researchers address ethical and methodological challenges in designing human tissue-based studies involving this compound?
Basic Research Question
Ethical approval and informed consent are mandatory for human tissue use. Methodologically, ensure tissue viability via ATP assays or histopathological checks. Standardize exposure protocols (e.g., perfusion vs. static incubation) to mimic in vivo conditions. Include positive/negative controls (e.g., known toxins or vehicle-only treatments) to validate assay sensitivity. Reference institutional review board (IRB) guidelines and document compliance rigorously .
What statistical approaches are most robust for analyzing non-linear kinetics in this compound metabolism studies?
Advanced Research Question
Non-linear kinetics (e.g., autoinduction of metabolic enzymes) require non-compartmental analysis (NCA) or physiologically based pharmacokinetic (PBPK) modeling. Use tools like Phoenix WinNonlin for curve fitting and parameter estimation (e.g., Km, Vmax). Bootstrap resampling can assess confidence intervals for derived parameters. Compare Akaike Information Criterion (AIC) values to select the best-fit model .
How can interdisciplinary approaches enhance mechanistic studies of this compound’s environmental impact?
Advanced Research Question
Integrate ecotoxicology with computational chemistry. For example, predict environmental partitioning via QSAR models while validating with microcosm experiments measuring biodegradation rates. Use synchrotron-based techniques (e.g., XANES) to track speciation in soil/water systems. Collaborative workflows should align with FAIR data principles to ensure interoperability across disciplines .
What steps ensure reproducibility when documenting synthetic pathways for this compound in peer-reviewed publications?
Basic Research Question
Provide detailed synthetic protocols, including reaction times, temperatures, and purification steps (e.g., column chromatography conditions). Share raw spectral data (NMR, IR) in supplementary materials. Use standardized nomenclature (IUPAC) and report yields for each step. Adhere to journal-specific guidelines for experimental transparency, as outlined in the "Materials and Methods" sections of authoritative journals .
How can systematic reviews identify gaps in the toxicological profile of this compound?
Advanced Research Question
Conduct PRISMA-guided reviews to map existing studies, focusing on endpoints like genotoxicity, carcinogenicity, or endocrine disruption. Use tools like Covidence for screening and data extraction. Highlight discrepancies in model systems (e.g., in vitro vs. in vivo findings) and prioritize understudied endpoints for future research. Meta-regression can assess publication bias or heterogeneity across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
